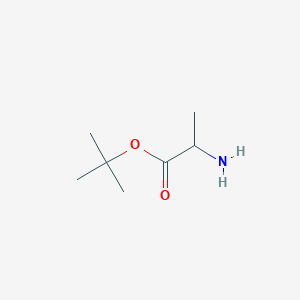

Tert-butyl 2-aminopropanoate

Descripción general

Descripción

Tert-butyl 2-aminopropanoate is a chemical compound with the molecular formula C7H15NO2 . It is used in laboratory settings and for the manufacture of chemical compounds . The compound is stored in a dark place under an inert atmosphere .

Synthesis Analysis

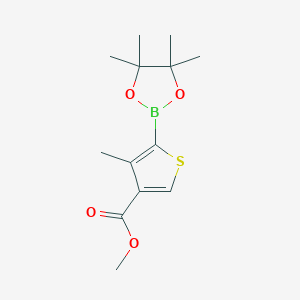

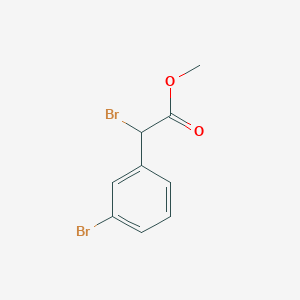

The synthesis of this compound involves the reaction of t-butyl glycinate with bromoacetyl bromide in the presence of pyridine in methylene dichloride.Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butyl group attached to a 2-aminopropanoate group . The InChI code for this compound is 1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used as a polymerization initiator . The thermal reactions and decomposition characteristics of this compound have been studied using a simultaneous thermogravimetric analyzer .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 181.66 . The compound should be stored under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

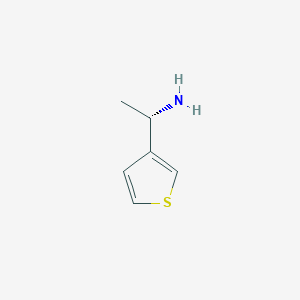

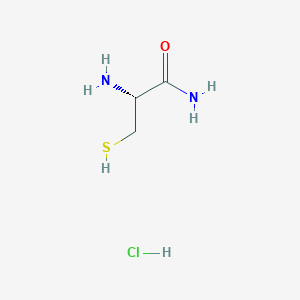

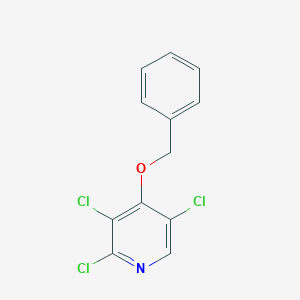

Tert-butyl 2-aminopropanoate has been utilized in the asymmetric synthesis of various compounds. For instance, its use in the synthesis of β-pyridyl-β-amino acid derivatives has been reported. This process involves conjugate additions to tert-butyl prop-2-enoates, yielding high diastereoselectivity and enantioselectivity, as demonstrated in the synthesis of the protected β-amino ester component of kedarcidin (Bull et al., 2002).

NMR Applications

The tert-butyl group, as part of complex molecules, has shown utility in nuclear magnetic resonance (NMR) studies. In one study, tert-butyl 4-hydroxyproline derivatives were used in peptides, which were then sensitively detected using 19F NMR, highlighting the group's utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

PET Radiotracer Synthesis

The compound has also been used in the synthesis of precursors for positron emission tomography (PET) radiotracers. An example is the synthesis of a this compound derivative as a precursor for [18F]FPGLN, a molecule used in tumor imaging (Liu et al., 2017).

Protein Research

In protein research, O-tert-butyltyrosine, an unnatural amino acid, has been incorporated into proteins. This modification enables easy detection of tert-butyl group signals in 1H NMR spectra without isotope labeling, facilitating the study of high-molecular-weight systems and measurements of ligand binding affinities (Chen et al., 2015).

Safety and Hazards

Tert-butyl 2-aminopropanoate is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-aminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVYFBSLOMRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

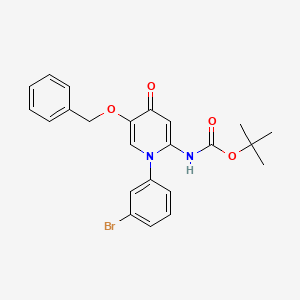

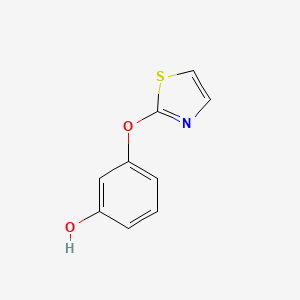

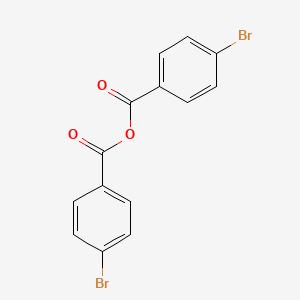

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone](/img/structure/B3244789.png)

![Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-](/img/structure/B3244794.png)